N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine . The reaction is typically carried out in a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser. The mixture is heated to 90°C for a minimum of 3 hours, followed by careful pH adjustment to 7-8 using saturated sodium bicarbonate . The product is then precipitated, filtered, and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves precise control of reaction conditions and purification steps to ensure high-quality output suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .
Scientific Research Applications
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular ion transport and its role as a diuretic.
Medicine: Widely used in clinical settings for the treatment of hypertension and edema.
Industry: Employed in the pharmaceutical industry for the development of diuretic medications.
Mechanism of Action
The compound exerts its effects by inhibiting the Na+/K+/2Cl- carrier system in the ascending loop of Henle in the kidney . This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure . Additionally, it has antialdosteronergic properties, which further contribute to its diuretic effects .
Comparison with Similar Compounds
Similar Compounds
Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its higher potency and longer duration of action compared to other loop diuretics . Its antialdosteronergic properties also provide additional therapeutic benefits .
Properties
CAS No. |
106944-63-2 |
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Molecular Formula |
C16H20N4O3S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[4-(4-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-6-4-12(3)5-7-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) |
InChI Key |
OYWIUXPFDBBNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |
Origin of Product |
United States |
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